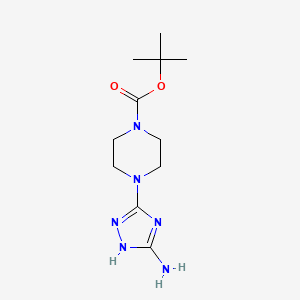

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate. Alternative nomenclature systems recognize this compound as 1-piperazinecarboxylic acid, 4-(5-amino-1H-1,2,4-triazol-3-yl)-, 1,1-dimethylethyl ester, which provides insight into the structural hierarchy and functional group arrangements. The compound is uniquely identified by its Chemical Abstracts Service registry number 1263286-45-8, which serves as an unambiguous identifier in chemical databases and literature.

The molecular formula C₁₁H₂₀N₆O₂ reveals the elemental composition and provides fundamental information about the compound's structure. This formula indicates the presence of eleven carbon atoms, twenty hydrogen atoms, six nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 268.32 grams per mole. The high nitrogen content, representing six of the nineteen total atoms excluding hydrogen, reflects the compound's heterocyclic nature and suggests significant potential for hydrogen bonding interactions. The carbon-to-nitrogen ratio of approximately 1.8:1 is characteristic of nitrogen-rich heterocyclic compounds commonly found in pharmaceutical applications.

The structural formula can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)N. This representation clearly delineates the connectivity between atoms and functional groups within the molecule. The International Chemical Identifier code provides a standardized method for representing the compound's structure as 1S/C11H20N6O2/c1-11(2,3)19-10(18)17-6-4-16(5-7-17)9-13-8(12)14-15-9/h4-7H2,1-3H3,(H3,12,13,14,15), while the corresponding International Chemical Identifier Key FMFWXSKIJZNPNK-UHFFFAOYSA-N serves as a shortened representation for database searches.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀N₆O₂ | |

| Molecular Weight | 268.32 g/mol | |

| Chemical Abstracts Service Number | 1263286-45-8 | |

| Molecular Descriptor Library Number | MFCD26382026 |

Propiedades

IUPAC Name |

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)17-6-4-16(5-7-17)9-13-8(12)14-15-9/h4-7H2,1-3H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFWXSKIJZNPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263286-45-8 | |

| Record name | tert-butyl 4-(5-amino-4H-1,2,4-triazol-3-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 5-amino-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution , and hydrolysis .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides .

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound, depending on the desired product.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones .

Reduction: Production of amines or alcohols .

Substitution: Generation of alkylated derivatives .

Hydrolysis: Release of amino acids or carboxylic acids .

Aplicaciones Científicas De Investigación

Chemistry: In organic chemistry, tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a biological probe in studying enzyme activities and protein interactions. Its ability to bind to specific receptors makes it useful in biochemical assays and drug discovery .

Medicine: Tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is being investigated for its antimicrobial and anticancer properties. Its derivatives are being explored for their efficacy in treating various diseases.

Industry: In material science, the compound is used in the development of polymers and coatings . Its chemical properties contribute to the enhancement of material performance and durability.

Mecanismo De Acción

The mechanism by which tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related tert-butyl piperazine derivatives with variations in substituents, heterocycles, and biological activity. Key examples include:

Key Observations

Bromo-cyanopyridine derivatives (e.g., ) exhibit higher molecular weights and distinct electronic properties, favoring interactions with hydrophobic enzyme pockets.

Synthetic Accessibility :

- Compounds with methylene linkers (e.g., 24d ) are synthesized via straightforward alkylation of Boc-piperazine, achieving high yields (~89%) .

- Aromatic-linked triazoles (e.g., 2l ) require coupling agents like HBTU and DIPEA, with moderate yields (58%) .

Biological Activity: Kinase inhibition: Methyl-substituted triazoles (e.g., 24d) are intermediates in imidazopyridine-based kinase inhibitors, while the amino-triazole variant may offer improved selectivity due to its hydrogen-bonding capability . Anti-parasitic activity: Analogues like 41a (tert-butyl 4-(5-(thiophenyl)pentanoyl)piperazine-1-carboxylate) demonstrate efficacy against Schistosoma parasites, suggesting the piperazine-triazole scaffold’s versatility .

Solubility and Stability: The Boc group universally improves solubility in organic solvents (e.g., CH$2$Cl$2$, acetonitrile) across all derivatives, facilitating purification via column chromatography . Diazoacetyl derivatives (e.g., ) are light-sensitive and require careful handling, unlike the more stable amino-triazole compound.

Actividad Biológica

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate (CAS No. 1263286-45-8) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₂₀N₆O₂

- Molar Mass : 268.32 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a triazole moiety, which are known to impart various biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The presence of the triazole ring in tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate suggests potential activity against various pathogens.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate activity | 12.5 |

| Escherichia coli | Lower activity | 25 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents targeting Gram-positive bacteria more effectively than Gram-negative strains .

Anticancer Activity

The compound's structure suggests potential interactions with cancer-related pathways. A study focused on similar triazole derivatives reported significant cytotoxicity against various cancer cell lines, indicating that modifications to the triazole structure can enhance anticancer activity.

The anticancer efficacy may be attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

The mechanism by which tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate exerts its effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Interaction with Receptors : It may act as an antagonist or agonist at certain biological receptors, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate. Results showed that this compound exhibited notable activity against Staphylococcus aureus with an MIC of 12.5 µg/mL, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of similar compounds, tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine derivatives were tested against various cancer cell lines. The results indicated promising cytotoxic effects with IC₅₀ values ranging from 15 to 20 µM across different cell lines.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step functionalization of the piperazine ring. For example:

- Step 1 : Formation of the triazole core via cyclization of aminoguanidine with carbonyl precursors under acidic or basic conditions (e.g., succinic anhydride) .

- Step 2 : Coupling the triazole moiety to a Boc-protected piperazine derivative using coupling agents like EDCI/HOAt in solvents such as THF or DCM .

- Critical factors : Temperature (e.g., reflux in 1,4-dioxane), stoichiometry of reagents (e.g., excess tert-butyl piperazine-1-carboxylate), and purification via silica gel chromatography significantly impact yields (reported 60–80%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- NMR : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.46 ppm, triazole protons at δ ~7.5–8.5 ppm) .

- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect intermediates .

- FT-IR : Validate carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups .

Q. How does the Boc-protecting group enhance synthetic utility in piperazine derivatives?

- Role : The tert-butoxycarbonyl (Boc) group stabilizes the piperazine nitrogen during reactions, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in tert-butyl piperazine-triazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions (e.g., C–H···O, π–π stacking). For example:

- Crystal system : Monoclinic (P21/c) with unit cell parameters (e.g., Å, Å) .

- Software : SHELXL for refinement and ORTEP-3 for visualization .

- Data interpretation : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding in 2D architectures) .

Q. What strategies address contradictions in biological activity data for similar triazole-piperazine compounds?

- Approach :

- Reproducibility checks : Validate assays (e.g., antibacterial MIC tests) across multiple labs .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing phenylmethoxy with fluorophenyl) to isolate activity contributors .

- Computational modeling : Dock derivatives into target proteins (e.g., enzymes) using software like AutoDock to predict binding modes .

Q. How does tautomerism in the 1,2,4-triazole ring affect reactivity and analytical data interpretation?

- Analysis :

- Tautomeric forms : The 5-amino-1H-1,2,4-triazole exists as 1H and 2H tautomers, altering NMR chemical shifts and reaction sites .

- Experimental validation : Use N NMR or X-ray crystallography to identify dominant tautomers in solid vs. solution states .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.